molecular formula C22H28ClNO2 B5774663 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride

2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride

Cat. No. B5774663
M. Wt: 373.9 g/mol
InChI Key: JOVZASRFDBFFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride, also known as PPPP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic compounds that are structurally similar to the natural stimulant cathinone, found in the leaves of the khat plant. PPPP has been identified as a designer drug and has gained popularity in the illicit drug market due to its psychoactive effects. However, the use of PPPP as a recreational drug is illegal and can have serious health consequences.

Scientific Research Applications

2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones such as methylone and mephedrone. Studies have shown that 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride has a high affinity for the dopamine transporter and can increase dopamine levels in the brain. This makes it a potential candidate for the treatment of disorders such as depression and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The mechanism of action of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride involves the inhibition of dopamine and norepinephrine reuptake. Dopamine and norepinephrine are neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward. By inhibiting their reuptake, 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride increases the levels of these neurotransmitters in the brain, leading to feelings of euphoria, increased energy, and alertness. However, the long-term effects of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride on the brain are not well understood and require further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride are similar to those of other cathinones. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and insomnia. Prolonged use of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride can lead to addiction, psychosis, and other serious health consequences.

Advantages and Limitations for Lab Experiments

2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Its effects on the central nervous system can be studied using in vitro and in vivo models. However, the use of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.

Future Directions

There are several future directions for 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride research. One area of interest is the development of novel cathinone derivatives with improved therapeutic potential. Another area of interest is the study of the long-term effects of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride on the brain and behavior. Additionally, the use of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride as a tool for studying the dopamine and norepinephrine systems in the brain could lead to new insights into the treatment of neuropsychiatric disorders. Overall, 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride research has the potential to contribute to our understanding of the central nervous system and the development of new therapies for neurological and psychiatric disorders.
Conclusion
In conclusion, 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride is a synthetic compound that has gained popularity in the illicit drug market due to its psychoactive effects. However, its use as a recreational drug is illegal and can have serious health consequences. 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride has been used in scientific research to study its effects on the central nervous system and has shown potential as a therapeutic agent. Further research is needed to fully understand the mechanism of action and long-term effects of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride.

Synthesis Methods

The synthesis of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride involves the reaction of 4-propoxybenzaldehyde with 1-pyrrolidinylpropan-2-one in the presence of hydrogen chloride gas. The resulting product is a white crystalline powder that is soluble in water and has a melting point of 181-182°C. The purity of 2-phenyl-1-(4-propoxyphenyl)-3-(1-pyrrolidinyl)-1-propanone hydrochloride can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

2-phenyl-1-(4-propoxyphenyl)-3-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2.ClH/c1-2-16-25-20-12-10-19(11-13-20)22(24)21(17-23-14-6-7-15-23)18-8-4-3-5-9-18;/h3-5,8-13,21H,2,6-7,14-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVZASRFDBFFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C(CN2CCCC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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